molecular formula C12H10O4S2 B077466 Diphenyl disulfone CAS No. 10409-06-0

Diphenyl disulfone

Cat. No.: B077466
CAS No.: 10409-06-0
M. Wt: 282.3 g/mol
InChI Key: CXJVMJWCNFOERL-UHFFFAOYSA-N
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Description

Diphenyl disulfone is an organosulfur compound with the chemical formula (C_{12}H_{10}O_{4}S_{2}). It is a white solid that is soluble in organic solvents. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is often used as a high-temperature solvent and in the synthesis of other chemical compounds.

Scientific Research Applications

Diphenyl disulfone has a wide range of applications in scientific research:

Safety and Hazards

Diphenyl sulfone is harmful if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, it is recommended to move the person into fresh air . If swallowed, it is advised to rinse the mouth and consult a physician .

Mechanism of Action

Target of Action

Diphenyl disulfone, also known as Dapsone, primarily targets bacterial synthesis of dihydrofolic acid . It competes with para-aminobenzoate for the active site of dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

Dapsone inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthase . This competition inhibits nucleic acid synthesis, thereby preventing bacterial growth . The sulfonamide group of antibacterial drugs also works in this way .

Biochemical Pathways

The primary biochemical pathway affected by Dapsone is the synthesis of dihydrofolic acid . By inhibiting this pathway, Dapsone prevents the formation of folic acid, a vital component for bacterial DNA synthesis and cell division . This inhibition ultimately leads to the death of the bacteria .

Pharmacokinetics

Dapsone has a bioavailability of 70 to 80% and is primarily metabolized in the liver, mostly through CYP2E1-mediated processes . It has a protein binding capacity of 70 to 90% and an elimination half-life of 20 to 30 hours . The primary route of excretion is through the kidneys .

Result of Action

The molecular and cellular effects of Dapsone’s action primarily involve the inhibition of bacterial growth. By preventing the synthesis of dihydrofolic acid, Dapsone disrupts bacterial DNA synthesis and cell division, leading to bacterial death .

Biochemical Analysis

Biochemical Properties

It is known to be soluble in organic solvents , which suggests it may interact with lipid-based structures within cells

Cellular Effects

Given its solubility in organic solvents , it may influence cell function by interacting with lipid membranes or lipid-based cellular components

Molecular Mechanism

It is produced by the sulfonation of benzene with sulfuric acid and oleum , suggesting it may interact with other molecules through sulfone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl disulfone can be synthesized through several methods. One common method involves the oxidation of diphenyl sulfide using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is produced by the sulfonation of benzene with sulfuric acid and oleum. This process involves the formation of benzenesulfonic acid as an intermediate, which is then further reacted to produce this compound. Another method involves the reaction of benzenesulfonyl chloride with benzene .

Chemical Reactions Analysis

Types of Reactions: Diphenyl disulfone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfone derivatives.

    Reduction: It can be reduced to form diphenyl sulfide.

    Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Comparison with Similar Compounds

    Diphenyl Sulfone: An organosulfur compound with the formula (C_{12}H_{10}O_{2}S). It is used as a high-temperature solvent and in the synthesis of other chemical compounds.

    Dapsone (4,4’-Diaminodiphenyl Sulfone): An antibiotic used in the treatment of leprosy and other bacterial infections.

Comparison:

    Diphenyl Disulfone vs. Diphenyl Sulfone: this compound contains two sulfur atoms, whereas diphenyl sulfone contains only one. This difference in structure leads to variations in their chemical reactivity and applications.

    This compound vs. Dapsone: While both compounds contain sulfur, dapsone has additional amino groups that confer antibacterial properties.

Properties

IUPAC Name

benzenesulfonylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S2/c13-17(14,11-7-3-1-4-8-11)18(15,16)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJVMJWCNFOERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146273
Record name Diphenyl disulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10409-06-0
Record name Diphenyl disulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010409060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl disulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenyl disulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPHENYL DISULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9F86432DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of diphenyl disulfone and what are the key bond lengths observed in its crystal structure?

A1: this compound (C12H10O4S2) features a sulfur-sulfur bond flanked by two sulfonyl groups, each connected to a phenyl ring. X-ray diffraction studies revealed the following average bond lengths: * S-S: 2.193 Å []* S=O: 1.428 Å []* S-C: 1.753 Å []

Q2: How does this compound behave upon exposure to UV light?

A2: Irradiating this compound with UV light triggers its decomposition, yielding a pair of phenylsulfonyl radicals. This photolysis process leads to the formation of various products, including arenesulfonic acids, arenesulfonic anhydrides, thiolsulfonates, diaryl sulfones, biaryls, and sulfur dioxide. []

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